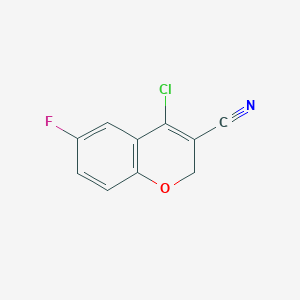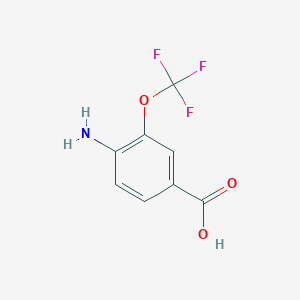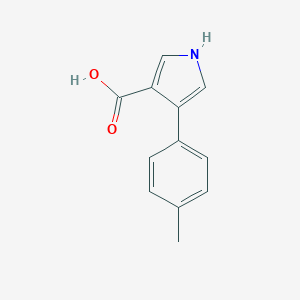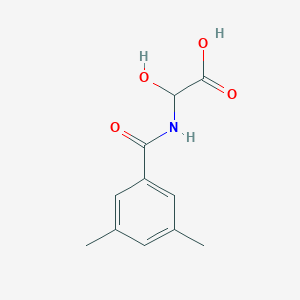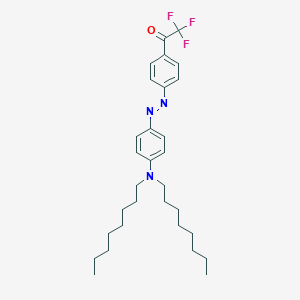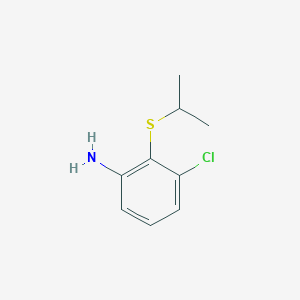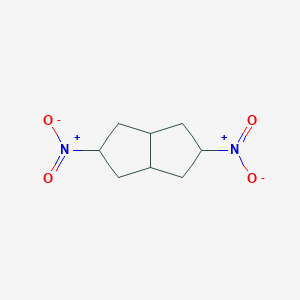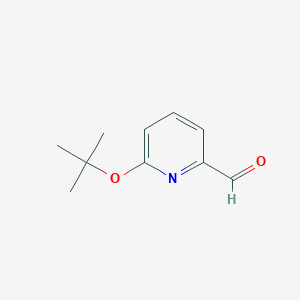
6-(tert-Butoxy)picolinaldehyde
概要
説明
科学的研究の応用
Formation of O-tert-Butoxy Carbonates
- Application Summary : This compound is used in a new, efficient, and catalyst-free chemoselective protocol for the O-tert-butoxycarbonylation of various structurally diverse hydroxy compounds .
- Methods of Application : The corresponding O-tert-butoxy carbonates were obtained in good to excellent yields in a short reaction time without any side reactions . The process was carried out with (Boc)2O under microwave radiation .
- Results or Outcomes : The protocol resulted in good to excellent yields of the corresponding O-tert-butoxy carbonates .
Reaction with Hindered Phenols and Aromatic Amines
- Application Summary : This compound undergoes a rapid bimolecular hydrogen atom transfer reaction with a chain propagating alkylperoxy radical to produce a free radical .
- Methods of Application : The reaction was studied by following the change in radical concentration with time using an e.p.r. spectrometer . Rates of radical decay were first-order in both reactants and were not influenced by the presence of tert-butyl hydroperoxide .
- Results or Outcomes : The preexponential factors and activation energies fell in the range of 104-105 M^-1 s^-1 and 0.5-1.0 kcal mol^-1 .
Antioxidative Property Evaluation
- Application Summary : The antioxidative property of this compound was evaluated by the scavenging activity of superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde .
- Methods of Application : The compound was loaded on PS-2,6-DTBP .
- Results or Outcomes : The results indicated that the compound had excellent capability in scavenging O2−· and DPPH· .
Use in Chemical Transformations
- Application Summary : The tert-butyl group in this compound has a unique reactivity pattern that is used in various chemical transformations .
- Methods of Application : The specific methods of application vary depending on the type of chemical transformation being performed .
- Results or Outcomes : The use of this compound in chemical transformations has been shown to be effective, although the specific results and outcomes depend on the nature of the transformation .
Reacting with Alkaline Contaminants
- Application Summary : This compound reacts with alkaline contaminants, which is studied using thermal analysis .
- Methods of Application : The compound is mixed with various alkaline contaminants, and the heat of decomposition is measured .
- Results or Outcomes : The study found that different alkaline contaminants have different incompatible hazards with this compound .
Use as Oxygenates in Gasoline Blends
- Application Summary : This compound is of interest as an oxygenate added to gasoline blends .
- Methods of Application : The compound is added to gasoline blends to improve their performance .
- Results or Outcomes : The addition of this compound to gasoline blends has been shown to improve their performance, although the specific results and outcomes depend on the nature of the blend .
Use in Chemical Transformations
- Application Summary : The tert-butyl group in this compound has a unique reactivity pattern that is used in various chemical transformations .
- Methods of Application : The specific methods of application vary depending on the type of chemical transformation being performed .
- Results or Outcomes : The use of this compound in chemical transformations has been shown to be effective, although the specific results and outcomes depend on the nature of the transformation .
Reacting with Alkaline Contaminants
- Application Summary : This compound reacts with alkaline contaminants, which is studied using thermal analysis .
- Methods of Application : The compound is mixed with various alkaline contaminants, and the heat of decomposition is measured .
- Results or Outcomes : The study found that different alkaline contaminants have different incompatible hazards with this compound .
Use as Oxygenates in Gasoline Blends
- Application Summary : This compound is of interest as an oxygenate added to gasoline blends .
- Methods of Application : The compound is added to gasoline blends to improve their performance .
- Results or Outcomes : The addition of this compound to gasoline blends has been shown to improve their performance, although the specific results and outcomes depend on the nature of the blend .
Safety And Hazards
特性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCFGUKZOQKUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375472 | |
| Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butoxy)picolinaldehyde | |
CAS RN |
195044-13-4 | |
| Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tert-butoxy)picolinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

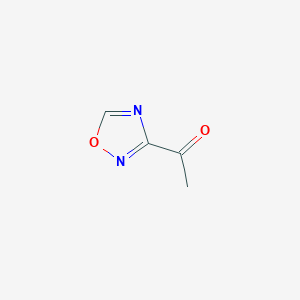
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
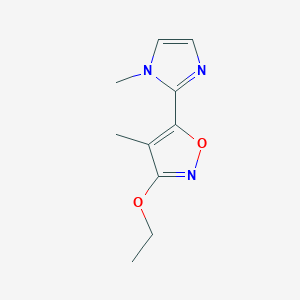
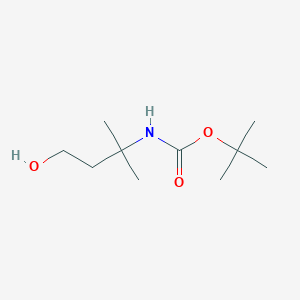
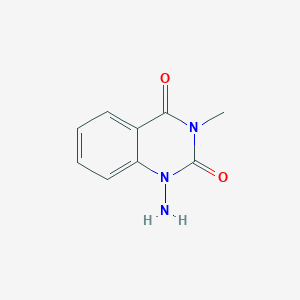
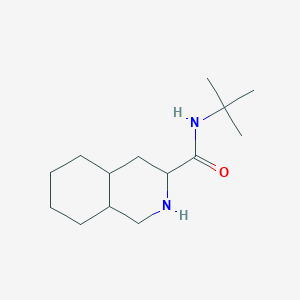
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)
